5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole
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Overview
Description
5-(3-Chlorophenyl)-3-phenylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 3-chlorophenyl group and a phenyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with phenylglyoxal in the presence of a base, such as sodium ethoxide, to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(3-Chlorophenyl)-3-phenylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-phenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole: Lacks the 3-chlorophenyl group, which may result in different biological activities.
3-Phenyl-5-(4-chlorophenyl)isoxazole: Similar structure but with the chlorine atom in a different position, potentially altering its reactivity and biological properties.
Uniqueness
5-(3-Chlorophenyl)-3-phenylisoxazole is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
146537-67-9 |
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Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-4-7-12(9-13)15-10-14(17-18-15)11-5-2-1-3-6-11/h1-10H |
InChI Key |
IYMQSQWTBQQJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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